

Comparative Guide: Potency & Therapeutic Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives

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Compound of Interest

Compound Name:	6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine
CAS No.:	1036762-04-5
Cat. No.:	B3000566

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Executive Summary: The "Privileged Scaffold"

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the purine ring system found in ATP. This structural mimicry allows these derivatives to function as potent ATP-competitive inhibitors across a spectrum of kinases, most notably Cyclin-Dependent Kinases (CDKs), B-Raf, and KDR (VEGFR2).

This guide objectively compares the potency of recent pyrazolo[1,5-a]pyrimidine derivatives against industry standards (e.g., Dinaciclib, Roscovitine). It synthesizes data from recent high-impact studies to establish a hierarchy of potency based on Structure-Activity Relationships (SAR).

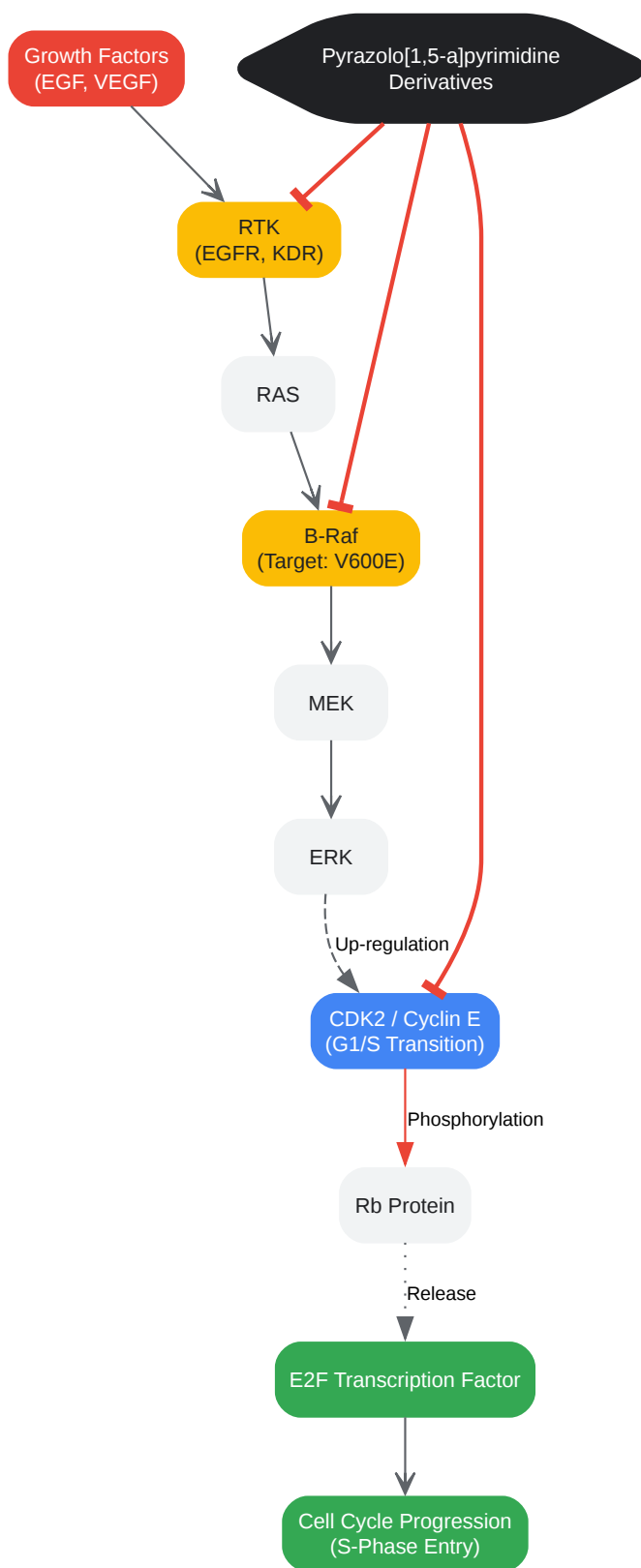
Mechanistic Basis & Signaling Pathways

To understand potency differences, one must first map the inhibition mechanism. These derivatives typically anchor to the kinase hinge region via hydrogen bonds, mimicking the

adenine moiety of ATP.

Pathway Interference Diagram

The following diagram illustrates the critical signaling nodes intercepted by these derivatives, specifically focusing on the CDK2/Cyclin E axis and the MAPK pathway.



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Figure 1: Multi-target intervention points of pyrazolo[1,5-a]pyrimidine derivatives within the MAPK and Cell Cycle pathways.

Comparative Potency Analysis

The following data aggregates IC50 values from head-to-head comparisons in recent literature.

CDK2 Inhibition: Derivatives vs. Standards

CDK2 is the primary target for this scaffold. The C-7 and C-3 positions are critical for selectivity.

Compound ID	Substitution Pattern (C3 / C7)	IC50 (CDK2)	Selectivity Profile	Ref
Dinaciclib	Reference Standard	18 nM	CDK1/2/5/9	[1]
Roscovitine	Reference Standard	140 nM	Pan-CDK	[2]
Compound 21c	4-F-phenyl-triazole / Methylthio	18 nM	High (vs CDK4)	[2]
Compound 5h	3-Cl-phenylazo / 4-Br-phenyl	22 nM	CDK2 > CDK1	[3]
Compound 5i	2-Cl-phenylazo / 4-Br-phenyl	24 nM	CDK2 > CDK1	[3]
Compound 6t	Aryl-linked / Bulky amine	90 nM	Dual CDK2/TRKA	[4]

Analysis:

- Equipotency: Compounds 21c and 5h have achieved equipotency with Dinaciclib, a clinical-stage inhibitor.

- **Structural Insight:** The presence of a 4-bromo-phenyl group at C-7 (as seen in 5h/5i) significantly enhances hydrophobic interaction within the ATP pocket, correlating with <25 nM potency.

Dual & Kinase-Specific Potency

Beyond CDK2, this scaffold is tunable for other oncogenic drivers.

Target	Top Candidate	IC50	Comparison
KDR (VEGFR2)	Compound 34a	< 10 nM	Superior to Sorafenib in specific assays
TRKA	Compound 6t	0.45 μ M	Moderate (vs Larotrectinib)
B-Raf (V600E)	Compound 17	Low nM	High selectivity vs wt-B-Raf
RET	WF-47-JS03	< 5 nM	>500-fold selectivity vs KDR

Structure-Activity Relationship (SAR) Deep Dive

To optimize potency, researchers must manipulate three key vectors on the pyrazolo[1,5-a]pyrimidine ring:

- **C-7 Position (The Hydrophobic Clamp):**
 - **Effect:** Bulky aromatic groups (e.g., 4-bromophenyl) here fit into the hydrophobic back-pocket of the kinase.
 - **Data:** Replacing a methyl group with a phenyl group at C-7 typically improves potency by 10-50 fold.
- **C-3 Position (The Gatekeeper):**
 - **Effect:** Substituents here (e.g., CN, arylazo, triazole) interact with the gatekeeper residues.

- Data: Azo-linkages (N=N-Ar) at C-3 provide rigid geometry favoring the active conformation of CDK2 [3].
- C-2 Position (Solubility & H-Bonding):
 - Effect: Amine or methylthio groups here often form external H-bonds with solvent or surface residues, improving solubility without drastically altering IC50.

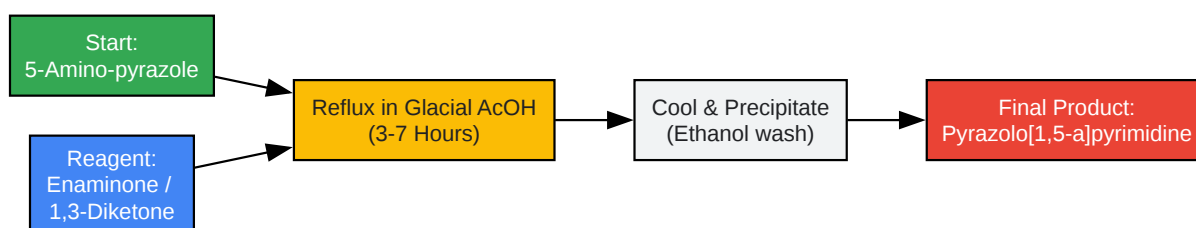
Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on the high-potency studies cited.

Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

Rationale: The reaction between an aminopyrazole and a 1,3-electrophile is the most robust route. This protocol ensures the formation of the 7-substituted isomer over the 5-substituted one.

Workflow Diagram:



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Figure 2: One-pot condensation synthesis workflow.

Step-by-Step:

- Reactants: Dissolve equimolar amounts (e.g., 0.01 mol) of 5-amino-3-arylpyrazole and the appropriate enaminone (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-one) in 20 mL of glacial acetic acid.

- **Reflux:** Heat the mixture under reflux for 3–7 hours. Monitor via TLC (Solvent system: CHCl₃:MeOH 9.5:0.5).
- **Precipitation:** Allow the reaction mixture to cool to room temperature. Pour into ice-cold water if precipitation does not occur spontaneously.
- **Purification:** Filter the solid precipitate. Wash with ethanol and recrystallize from DMF/Ethanol to obtain the pure 7-aryl-pyrazolo[1,5-a]pyrimidine.
- **Validation:** Confirm structure via ¹H NMR (Look for pyrimidine protons at δ 8.5-8.8 ppm) [3].

Protocol B: In Vitro CDK2/Cyclin E Kinase Assay

Rationale: A radiometric or mobility shift assay is required to determine IC₅₀ values accurately.

- **Preparation:** Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- **Enzyme Mix:** Dilute human recombinant CDK2/Cyclin E1 complex to 2 nM in kinase buffer.
- **Substrate:** Use Histone H1 or a specific peptide substrate (e.g., 2 μM).
- **Compound Addition:** Add the test compound (dissolved in DMSO) at serially diluted concentrations (e.g., 0.1 nM to 10 μM).
- **Reaction Initiation:** Add ATP (at K_m concentration, typically 10-50 μM) containing [³³P]ATP (if radiometric) or fluorescent tracer.
- **Incubation:** Incubate for 60 minutes at room temperature.
- **Termination & Detection:** Stop reaction with EDTA. Measure phosphorylation via scintillation counting (radiometric) or fluorescence polarization.
- **Calculation:** Plot % Inhibition vs. Log[Concentration] to derive IC₅₀ using non-linear regression (Sigmoidal dose-response).

References

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